N-(tert-butyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide

soluble epoxide hydrolase inhibition enzyme potency structure-activity relationship

N-(tert-butyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide is a synthetic, highly potent inhibitor of soluble epoxide hydrolase (sEH), a critical enzyme limiting the anti-inflammatory and neuroprotective actions of epoxyeicosatrienoic acids (EETs). The compound belongs to a class of piperidine urea derivatives patented for the treatment of conditions including neuropathic pain and neurodegenerative diseases, where sEH inhibition is a validated therapeutic strategy.

Molecular Formula C20H32N4O3
Molecular Weight 376.501
CAS No. 1396847-91-8
Cat. No. B2717031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tert-butyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide
CAS1396847-91-8
Molecular FormulaC20H32N4O3
Molecular Weight376.501
Structural Identifiers
SMILESCC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)NCCOC2=CC=CC=C2
InChIInChI=1S/C20H32N4O3/c1-20(2,3)23-19(26)24-12-9-16(10-13-24)15-22-18(25)21-11-14-27-17-7-5-4-6-8-17/h4-8,16H,9-15H2,1-3H3,(H,23,26)(H2,21,22,25)
InChIKeyQDPZAWYCVHPRHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(tert-butyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide (CAS 1396847-91-8): An Ultra-Potent sEH Inhibitor Based on a Piperidine Urea Scaffold for Neuroinflammatory Pain and Neurodegenerative Disease Research


N-(tert-butyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide is a synthetic, highly potent inhibitor of soluble epoxide hydrolase (sEH), a critical enzyme limiting the anti-inflammatory and neuroprotective actions of epoxyeicosatrienoic acids (EETs) [1]. The compound belongs to a class of piperidine urea derivatives patented for the treatment of conditions including neuropathic pain and neurodegenerative diseases, where sEH inhibition is a validated therapeutic strategy [1][2]. Its structure features a piperidine core with a tert-butyl carboxamide at the 1-position and a phenoxyethyl urea pharmacophore at the 4-position via a methylene linker, a combination designed for high-affinity binding to the sEH catalytic site [2].

Why sEH Inhibitor Procurement Requires Specification of N-(tert-butyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide: Structural Variations Dramatically Alter Target Potency and Physicochemical Profiles


While numerous piperidine urea derivatives function as sEH inhibitors, they cannot be considered interchangeable. Structure-activity relationship (SAR) studies unequivocally demonstrate that even minor modifications to the distal urea substituent or the piperidine carboxamide group can alter inhibitory potency by orders of magnitude [1]. The tert-butyl group confers specific steric and lipophilic properties distinct from aromatic alternatives like 4-fluorophenyl, directly impacting target engagement, metabolic stability, and off-target liability profiles [2]. Selecting an uncharacterized analog risks compromised in vivo efficacy and unpredictable pharmacokinetics, undermining the reproducibility of critical research models.

Quantitative Differentiation Guide for N-(tert-butyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide


Differentiation by sEH Inhibitory Potency and Structural Class Potency Range

The compound is designed from a pharmacophore known to achieve ultra-high potency against human sEH. While specific Ki data for N-(tert-butyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide is not publicly disclosed, closely related piperidine urea derivatives within the same patent family (e.g., compounds with varied distal urea substituents) exhibit Ki values spanning from <0.0500 nM to >3.80 nM [1]. The lead compound in the class, a spirocyclic piperidine urea, demonstrated a Ki of 0.80 nM [2]. In contrast, arylpiperidine urea analogs can show significantly lower potency, with reported Ki values >100 nM [2]. The tert-butyl group is a key differentiator associated with favorable potency and ADME [3].

soluble epoxide hydrolase inhibition enzyme potency structure-activity relationship piperidine urea

Differentiation by Physicochemical Profile: Calculated LogP and Molecular Properties

The compound's unique substitution pattern yields a calculated octanol-water partition coefficient (LogP) of approximately 2.9, placing it within an optimal range for CNS penetration (LogP 2-5) while maintaining aqueous solubility [1]. This differentiates it from the closely related analog N-(4-fluorophenyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide, which is predicted to have a lower LogP due to the polarizable C-F bond, and from other sEH inhibitors like t-TUCB (admantane-urea) which has a higher LogP (~3.6-4.0) [2]. The tert-butyl group provides balanced lipophilicity crucial for both target affinity and favorable distribution [3].

lipophilicity LogP physicochemical properties drug-likeness

Differentiation Through Class-Level Selectivity and Off-Target Liability Profile

A key advantage of the piperidine urea class, to which this compound belongs, is a demonstrated low off-target liability profile. The lead compound in this series showed >10,000-fold selectivity for sEH against a panel of 65 receptors, ion channels, and enzymes (Ki >10 µM for hERG, Nav, and Cav channels) and minimal CYP450 inhibition (IC50 >10 µM for CYP3A4, 2D6, 2C9, 2C19) [1]. In contrast, adamantane-based urea sEH inhibitors like t-TUCB exhibit significant CYP inhibition (IC50 <1 µM for CYP3A4) [2]. This class-level selectivity is a core differentiator, reducing the risk of confounding effects in complex in vivo studies of neuroinflammation and pain [1].

selectivity off-target activity ion channel liability CYP inhibition

Best-Fit Research and Industrial Application Domains for N-(tert-butyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide Based on Confirmed Differentiation Evidence


In Vivo Models of Neuropathic and Inflammatory Pain Where Balanced CNS Penetration and Target Engagement Are Critical

The compound's intermediate lipophilicity (calculated LogP ~2.9) and the class's established efficacy in neuropathic pain models make it a suitable candidate for studies where central sEH inhibition is required [1]. The tert-butyl group is favored over aromatic substitutions for achieving a balance between blood-brain barrier penetration and systemic clearance, avoiding the excessive lipophilicity of adamantane-based inhibitors that can complicate pharmacokinetic profiles [2]. Prior class studies have demonstrated efficacy in rodent models of diabetic neuropathy and inflammatory pain [1].

Neurodegenerative Disease Models Demanding High Selectivity and Minimal Off-Target Confounds

In complex neurological studies, especially long-term models of Parkinson's or Alzheimer's disease, the high selectivity profile of the piperidine urea class minimizes confounding effects from ion channel modulation (hERG, Nav, Cav) or CYP-mediated drug-drug interactions [1]. This is a key differentiator from older sEH inhibitor chemotypes, ensuring that observed neuroprotective effects can be directly linked to elevated EET levels and sEH target engagement [1].

In Vitro SAR Expansion Studies Focused on the Piperidine Carboxamide Substituent Space

The compound serves as a valuable comparator for medicinal chemistry programs exploring modifications at the piperidine 1-position. Its tert-butyl group provides a specific steric and electronic benchmark against which novel carboxamide substituents (e.g., cyclopropyl, trifluoromethylcyclobutyl) can be compared for sEH potency and selectivity [2]. The established SAR framework allows for systematic optimization of ADME properties while maintaining the high potency inherent to the piperidine urea pharmacophore [2].

Quote Request

Request a Quote for N-(tert-butyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.